molecular formula C19H16ClNO3 B2543256 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 862713-31-3

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2543256
CAS No.: 862713-31-3
M. Wt: 341.79
InChI Key: WZOBSUJEQIYUTH-UHFFFAOYSA-N
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Description

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 862713-31-3) is a sophisticated quinoline-based building block with significant promise in medicinal chemistry and drug discovery research . This compound belongs to the 2-phenylquinoline-4-carboxylic acid class of molecules, which are recognized as key structural motifs in the development of novel histone deacetylase (HDAC) inhibitors for anticancer research . The structural features of this compound, including the carboxylic acid group and the chloro and ethoxyphenyl substituents, make it a versatile intermediate for further synthetic modification to create potential therapeutic agents. Its core quinoline scaffold is analogous to structures found in probes for studying enzyme-inhibitor interactions, such as HIV-1 integrase, highlighting its value in mechanistic biological studies . The synthesis of this compound and its analogs can be achieved through methods like the Pfitzinger reaction, which constructs the quinoline-4-carboxylic acid core from isatin derivatives . Furthermore, related chloroquinoline carboxylic acids are synthesized via direct oxidation of corresponding 8-methylquinoline compounds, demonstrating established routes for creating this valuable chemical class . Researchers utilize this compound strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-3-24-17-7-5-4-6-13(17)16-10-14(19(22)23)12-8-9-15(20)11(2)18(12)21-16/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOBSUJEQIYUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Substitution Reactions:

    Ethoxyphenyl Group Addition: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethoxybenzene and an appropriate Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and ethoxyphenyl groups, respectively, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution; thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular functions. It may also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a detailed comparison with key analogues:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Notes References
Target Compound : 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid 2-ethoxyphenyl C₁₉H₁₆ClNO₃ 341.79 Ethoxy group may improve solubility in organic solvents; discontinued commercially.
7-Chloro-2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid 4-chlorophenyl C₁₇H₁₁Cl₂NO₂ 332.18 Electron-withdrawing Cl reduces solubility; higher lipophilicity.
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid 3-chlorophenyl C₁₇H₁₁Cl₂NO₂ 332.18 Similar to above but meta-substitution may alter steric interactions.
7-Chloro-2-(5-ethylthien-2-yl)-8-methylquinoline-4-carboxylic acid 5-ethylthien-2-yl C₁₇H₁₄ClNO₂S 331.81 Thiophene ring introduces heteroaromaticity; possible enhanced π-stacking.
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid 3,4-dimethoxyphenyl C₁₉H₁₆ClNO₄ 357.79 Methoxy groups increase polarity; higher molecular weight.
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 4-methylphenyl C₁₇H₁₂ClNO₂ 297.73 Chlorine at 8-position; lower molecular weight; slight solubility in DMSO/chloroform.
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 2-methoxyphenyl C₁₈H₁₄ClNO₃ 327.76 Methoxy vs. ethoxy: shorter alkyl chain may reduce solubility.

Physicochemical and Functional Comparisons

  • Solubility: The ethoxy group in the target compound likely improves solubility in alcohols and ethers compared to chlorophenyl analogues, which are more lipophilic.
  • In contrast, electron-withdrawing groups (e.g., Cl on phenyl) may reduce reactivity .
  • Steric Considerations : Substituents like 3,4-dimethoxyphenyl introduce bulk, possibly hindering interactions in tight binding pockets compared to smaller groups like 2-ethoxyphenyl .

Biological Activity

7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

The compound has the molecular formula C19H17ClNO3C_{19}H_{17}ClNO_3 and a molecular weight of approximately 341.80 g/mol. Its structure features a quinoline core with a carboxylic acid functional group and an ethoxy-substituted phenyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds in this class can exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Quinoline Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli0.125 mg/mL
8-Methylquinoline-4-carboxylic acidKlebsiella pneumoniae, Pseudomonas aeruginosa0.0625 mg/mL
7-Bromo-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acidEnterococcus faecium0.5 mg/mL

These results suggest that the compound has comparable or superior activity against certain pathogens, indicating its potential as a lead compound for antimicrobial drug development .

Anticancer Activity

The anticancer potential of quinoline derivatives has been widely documented. Studies have shown that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects
In one study, this compound was tested against HeLa cells (cervical cancer cell line). The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as an anticancer agent. Further investigations revealed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Receptor Binding : Preliminary studies suggest binding affinity to specific receptors involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloro-2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, and what factors influence reaction yields?

  • Methodology : The compound is typically synthesized via cyclization reactions using substituted anilines and keto-esters. Key steps include halogenation at the 7-position and introduction of the 2-ethoxyphenyl group via Suzuki coupling. Reaction yields (60–75%) depend on temperature control (80–100°C), catalyst choice (e.g., Pd(PPh₃)₄), and purification via recrystallization . Side reactions, such as dehalogenation or ester hydrolysis, can reduce yields, requiring anhydrous conditions .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group δ 1.4 ppm for CH₃, δ 4.1 ppm for OCH₂) and quinoline core protons (δ 8.2–8.9 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity (>95%), while high-resolution MS validates the molecular ion [M+H]⁺ at m/z 356.07 .
  • FT-IR : Carboxylic acid C=O stretch at 1680–1720 cm⁻¹ .

Q. What are the recommended handling and storage conditions to ensure stability?

  • Methodology : Store at –20°C under inert gas (N₂/Ar) to prevent degradation of the carboxylic acid group. Use amber vials to avoid photodegradation. Solubility in DMSO (50 mg/mL) requires aliquoting to minimize freeze-thaw cycles. Safety protocols include PPE (gloves, goggles) and fume hood use during synthesis .

Advanced Research Questions

Q. How can computational methods aid in the design of derivatives with enhanced biological activity?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations predict interactions with biological targets (e.g., MCT4 lactate transporter). Substituent effects are modeled via Hammett σ values; electron-withdrawing groups (e.g., –Cl) enhance binding affinity by 2–3 kcal/mol compared to –OCH₃ . QSAR models prioritize derivatives with logP < 3.5 and polar surface area < 90 Ų for improved bioavailability .

Q. What strategies optimize regioselectivity in introducing substituents to the quinoline core?

  • Methodology : Directed ortho-metalation (DoM) using LiTMP selectively functionalizes the 8-methyl position. Protecting the carboxylic acid as a methyl ester prevents unwanted side reactions. For 2-aryl substitutions, Pd-catalyzed cross-coupling (e.g., with 2-ethoxyphenylboronic acid) achieves >90% regioselectivity under microwave irradiation (120°C, 20 min) .

Q. How does X-ray crystallography using SHELX software resolve the compound’s stereochemistry?

  • Methodology : Single-crystal X-ray diffraction data refined via SHELXL (λ = 0.71073 Å, R₁ < 0.05) confirms planar quinoline geometry and dihedral angles (e.g., 45° between ethoxyphenyl and quinoline planes). Hydrogen bonding between the carboxylic acid and solvent (e.g., DMSO) stabilizes the crystal lattice .

Q. What approaches reconcile contradictory data on the compound’s biological targets?

  • Methodology : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM for MCT4 inhibition) arise from assay conditions (pH, lactate concentration). Validate using isogenic cell lines (MCT4-knockout vs. wild-type) and orthogonal assays (e.g., cellular thermal shift assay). Meta-analysis of dose-response curves identifies non-specific binding at >10 μM .

Q. How to design experiments to elucidate the mechanism of action against specific enzymes?

  • Methodology :

  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ via spectrophotometry (e.g., NADH depletion for dehydrogenase targets).
  • Inhibitor profiling : Use ATP/ADP-Glo™ assays to distinguish between competitive (↑ Kₘ) and non-competitive (↓ Vₘₐₓ) inhibition.
  • Cellular thermal proteome profiling (TPP) : Identify off-target effects by comparing melting curves of proteins in treated vs. untreated lysates .

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